2-(3-Chloro-4-fluorophenyl)ethanol
Overview
Description
“2-(3-Chloro-4-fluorophenyl)ethanol” is a chemical compound with the CAS Number: 340825-21-0 . It has a molecular weight of 174.6 . The IUPAC name for this compound is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Electrochemical Conversion
A study by Ikeda (1990) demonstrates the conversion of haloacetophenones, including those with chloro and fluoro substituents, into corresponding halophenylethanols using an electrochemical method. This process yields high percentages of the alcohol product, indicating a convenient method for synthesizing halogenated alcohols, which could include compounds similar to 2-(3-Chloro-4-fluorophenyl)ethanol (Ikeda, 1990).
Biotransformation-mediated Synthesis
Martínez et al. (2010) describe a biotransformation-mediated synthesis for producing enantiomerically pure forms of a compound structurally related to this compound. This method was applied to manufacture a key intermediate for PF-2341066, a c-Met/ALK inhibitor, showcasing the compound's relevance in pharmaceutical synthesis (Martínez et al., 2010).
Asymmetric Synthesis
Choi et al. (2010) investigated asymmetric synthesis using microbial reductases to produce chiral alcohols, including 3-chloro-1-phenyl-1-propanol, a compound with similarities to this compound. The study highlighted the potential of using biological systems for producing chiral intermediates in antidepressant drug synthesis (Choi et al., 2010).
Molecular Structure Analysis
Najiya et al. (2014) conducted a detailed analysis of the molecular structure, including FT-IR and hyperpolarizability studies, on a compound synthesized from 4-fluoroacetophenone and 4-chlorobenzaldehyde. This work aids in understanding the electronic properties and reactivity of compounds like this compound (Najiya et al., 2014).
Potential Fungicide Application
Research by Giri et al. (1981) on aryloxyalkanols, including 2-(4-Fluorophenoxy)ethanol, demonstrated remarkable activity against various fungi responsible for fish mycoses. This indicates potential applications of similar compounds in developing new fungicides (Giri et al., 1981).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGTYVDMGWYEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373946 | |
Record name | 2-(3-chloro-4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340825-21-0 | |
Record name | 2-(3-chloro-4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluorophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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